molecular formula C22H20N4O4 B2595240 6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid CAS No. 371202-52-7

6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid

Cat. No.: B2595240
CAS No.: 371202-52-7
M. Wt: 404.426
InChI Key: LSEQAJREEBPKSM-UHFFFAOYSA-N
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Description

6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a naphthalene-1,4-dione structure, which is further connected to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid typically involves multiple steps:

    Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Synthesis of the naphthalene-1,4-dione structure: This involves the oxidation of naphthalene derivatives using reagents such as potassium permanganate or chromium trioxide.

    Coupling of the benzo[d][1,2,3]triazole and naphthalene-1,4-dione: This step typically requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired linkage.

    Attachment of the hexanoic acid chain: This can be done through an amidation reaction using hexanoic acid and a suitable activating agent like N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The naphthalene-1,4-dione moiety can undergo further oxidation to form more complex quinone structures.

    Reduction: Reduction of the naphthalene-1,4-dione can yield hydroquinone derivatives.

    Substitution: The benzo[d][1,2,3]triazole moiety can participate in electrophilic substitution reactions due to its aromatic nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of alkylated or acylated benzo[d][1,2,3]triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: It has potential antimicrobial properties, making it useful in the development of new antibiotics.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,2,3]triazole moiety can form π-π stacking interactions and hydrogen bonds with biological molecules, while the naphthalene-1,4-dione structure can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,2,3]triazole: A simpler compound with similar aromatic properties.

    Naphthalene-1,4-dione: Shares the quinone structure but lacks the benzo[d][1,2,3]triazole moiety.

    Hexanoic acid: A simple aliphatic carboxylic acid without the aromatic and quinone functionalities.

Uniqueness

6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid is unique due to its combination of a benzo[d][1,2,3]triazole moiety, a naphthalene-1,4-dione structure, and a hexanoic acid chain. This combination imparts a range of chemical reactivity and biological activity that is not found in simpler compounds.

Properties

IUPAC Name

6-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-18(28)12-2-1-7-13-23-19-20(26-17-11-6-5-10-16(17)24-25-26)22(30)15-9-4-3-8-14(15)21(19)29/h3-6,8-11,23H,1-2,7,12-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEQAJREEBPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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